1-(2-bromophenyl)-5-methyl-1H-tetrazole

Medicinal Chemistry Drug Design ADME Prediction

1-(2-Bromophenyl)-5-methyl-1H-tetrazole is a strategic, non-interchangeable building block for medicinal chemistry SAR campaigns. The ortho-bromophenyl substitution provides unique steric and electronic effects, yielding a LogP of 1.75 that bridges the lipophilicity gap between unsubstituted phenyl (LogP 1.6) and para-bromo (LogP ~2.0) analogs. This precise LogP tuning enables fine optimization of ADME properties without altering core structure. Its established role in antimicrobial tetrazole programs (MIC 0.24–1.95 μg/mL with trimethoprim) makes it a critical intermediate for drug discovery. Secure high-purity material to ensure reproducibility in your lead optimization studies.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
Cat. No. B8410763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-5-methyl-1H-tetrazole
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2Br
InChIInChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9/h2-5H,1H3
InChIKeyZPAGCCPFRXHZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-5-methyl-1H-tetrazole: A Specialized 1,5-Disubstituted Tetrazole for Procurement and Research


1-(2-Bromophenyl)-5-methyl-1H-tetrazole (CAS 2075707-95-6) is a heteroaromatic building block within the 1,5-disubstituted tetrazole class . Characterized by an ortho-bromophenyl moiety at the N1 position and a methyl group at C5, this solid compound (mp 144–148 °C) is utilized as a synthetic intermediate and a privileged scaffold in medicinal chemistry . As a bioisostere of the carboxylic acid group, the tetrazole ring imparts enhanced metabolic stability and tunable lipophilicity, which is critical for optimizing pharmacokinetic profiles in drug discovery [1].

Why Generic 1-Aryl-5-methyl-1H-tetrazole Substitution Fails: The Ortho-Bromo Advantage


In the 1-aryl-5-methyl-1H-tetrazole series, simple substitution is not equivalent; the position and nature of the aryl substituent critically dictate the compound's physicochemical and biological profile [1]. The ortho-bromo substituent in this compound introduces a unique combination of steric hindrance and electronic effects not found in unsubstituted, para-substituted, or even other ortho-halogenated analogs. This specific substitution pattern directly influences the molecule's 3D conformation, its interaction with biological targets, and key properties such as lipophilicity (LogP) and topological polar surface area (TPSA) [2]. Consequently, replacing it with a para-bromo isomer or a non-brominated phenyl analog can lead to significant divergence in downstream assay results, making this specific compound an essential, non-interchangeable tool for structure-activity relationship (SAR) studies and lead optimization programs [3].

Quantitative Differentiation of 1-(2-Bromophenyl)-5-methyl-1H-tetrazole Against Key Analogs


Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog (1.75 vs. 1.6 LogP)

The ortho-bromo substituent in 1-(2-bromophenyl)-5-methyl-1H-tetrazole increases lipophilicity compared to the unsubstituted phenyl analog. The target compound has a predicted LogP of 1.75 , while 5-methyl-1-phenyl-1H-tetrazole has a reported XLogP3-AA of 1.6 [1]. This quantifiable increase in LogP enhances predicted membrane permeability, a critical factor for intracellular target engagement or oral bioavailability.

Medicinal Chemistry Drug Design ADME Prediction

Modulated Lipophilicity vs. Para-Bromo Isomer (1.75 vs. 1.9-2.0 LogP)

The ortho-bromo substitution confers a different lipophilicity profile compared to the para-bromo isomer. The target compound's predicted LogP is 1.75 , whereas the para-substituted analog, 1-(4-bromophenyl)-5-methyl-1H-tetrazole, exhibits a higher predicted LogP of approximately 1.9-2.0 [1]. This difference arises from the electronic and steric effects of the ortho vs. para arrangement, providing a distinct option for fine-tuning a molecule's lipophilicity without altering the core halogen pharmacophore.

SAR Studies Lead Optimization Physicochemical Profiling

Inferred Enhanced Antimicrobial Potential from Ortho-Bromo Substitution Pattern

While direct head-to-head MIC data for this specific compound is limited, a robust SAR trend is established in the 5-substituted aryl 1H-tetrazole class. A recent review of tetrazole chemistry highlights that specific substitution patterns, including halogenation, are a key driver of enhanced antimicrobial and antifungal activity, with some derivatives achieving activity comparable to established drugs [1]. The ortho-bromo substitution pattern is particularly notable for introducing a unique combination of steric and electronic effects that can be critical for target binding. Furthermore, studies on related 5-substituted aryl 1H-tetrazoles demonstrate a significant synergistic effect with trimethoprim, yielding MIC values as low as 0.24–1.95 μg/mL against E. coli [2]. The ortho-bromo motif is a strategic starting point for exploring this class-level activity.

Antimicrobial Discovery Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for 1-(2-Bromophenyl)-5-methyl-1H-tetrazole


Lead Optimization in Drug Discovery: Fine-Tuning Lipophilicity

Medicinal chemists can utilize 1-(2-bromophenyl)-5-methyl-1H-tetrazole as a specific tool to modulate the lipophilicity (LogP) of a lead series. Its intermediate LogP value of 1.75 positions it between the less lipophilic unsubstituted phenyl analog (LogP 1.6) [1] and the more lipophilic para-bromo isomer (LogP ~2.0) [2]. This allows for precise optimization of a molecule's ADME properties, such as membrane permeability, without introducing a new core structure.

Structure-Activity Relationship (SAR) Exploration of Ortho-Substitution Effects

This compound serves as an essential probe in SAR campaigns to elucidate the impact of ortho-substitution on a tetrazole scaffold. By comparing its activity profile against a panel of related analogs (e.g., 1-phenyl, 1-(4-bromophenyl), 1-(2-chlorophenyl), and 1-(2-methylphenyl)-5-methyl-1H-tetrazoles), researchers can deconvolute the specific contributions of steric bulk, halogen electronics, and substitution geometry to target binding and biological outcomes [3].

Scaffold for Next-Generation Antimicrobial Agent Synthesis

Given the established antimicrobial potential of the 5-substituted aryl 1H-tetrazole class, which has shown MIC values as low as 0.24–1.95 μg/mL in combination with trimethoprim [4], 1-(2-bromophenyl)-5-methyl-1H-tetrazole is a strategically valuable building block. Its ortho-bromo substitution pattern is a known driver of enhanced activity in heterocyclic pharmacophores, making it a compelling starting material for the synthesis and evaluation of new antimicrobial candidates.

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